2-(Aminomethyl)-1-oxa-8lambda6-thiaspiro[4.5]decane-8,8-dione
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Overview
Description
2-(Aminomethyl)-1-oxa-8lambda6-thiaspiro[4.5]decane-8,8-dione is a complex organic compound with a unique spiro structure. This compound is of significant interest in various fields of scientific research due to its potential biological activity and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-1-oxa-8lambda6-thiaspiro[4.5]decane-8,8-dione typically involves the reaction of 1,1-pentamethylene oxalic acid with urea. The reaction is carried out at temperatures ranging from 150°C to 200°C for 0.5 to 2 hours, resulting in the formation of the desired compound . Another method involves the use of tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane as starting materials .
Industrial Production Methods
For industrial production, the method involving 1,1-pentamethylene oxalic acid and urea is preferred due to its cost-effectiveness and simplicity. The reaction yields white crystals of the compound with a high yield of 80.1-89.5% .
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-1-oxa-8lambda6-thiaspiro[4.5]decane-8,8-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can lead to the formation of amine derivatives.
Scientific Research Applications
2-(Aminomethyl)-1-oxa-8lambda6-thiaspiro[4.5]decane-8,8-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-1-oxa-8lambda6-thiaspiro[4.5]decane-8,8-dione involves its interaction with molecular targets such as receptor-interacting protein kinase 1 (RIPK1). By inhibiting RIPK1, the compound can block the activation of the necroptosis pathway, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
- 1,3,8-Triazaspiro[4.5]decane-2,4-dione
- 2,8-Diazaspiro[4.5]decan-1-one
Uniqueness
2-(Aminomethyl)-1-oxa-8lambda6-thiaspiro[4.5]decane-8,8-dione stands out due to its unique spiro structure and the presence of both oxygen and sulfur atoms in its ring system. This structural uniqueness contributes to its distinct chemical properties and potential biological activities .
Properties
Molecular Formula |
C9H17NO3S |
---|---|
Molecular Weight |
219.30 g/mol |
IUPAC Name |
(8,8-dioxo-1-oxa-8λ6-thiaspiro[4.5]decan-2-yl)methanamine |
InChI |
InChI=1S/C9H17NO3S/c10-7-8-1-2-9(13-8)3-5-14(11,12)6-4-9/h8H,1-7,10H2 |
InChI Key |
PXJJTPCRJDDULB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCS(=O)(=O)CC2)OC1CN |
Origin of Product |
United States |
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